

Application Notes and Protocols: CCT367766 for Research Applications

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Compound of Interest

Compound Name: CCT367766

Cat. No.: B606558

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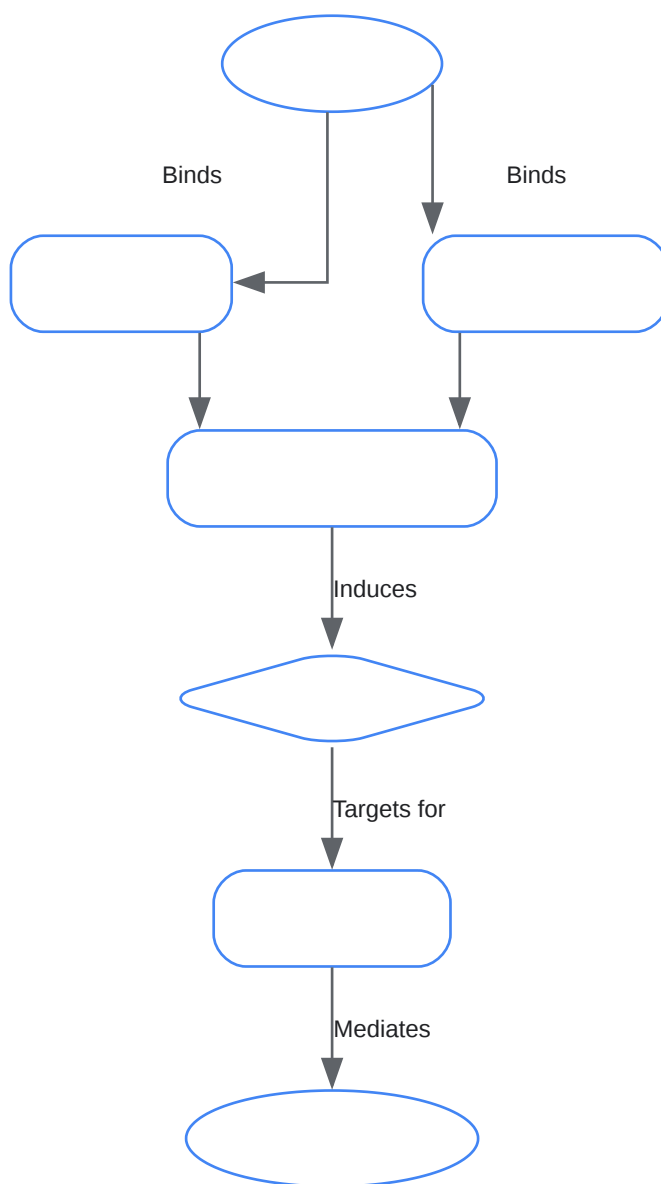
Introduction

CCT367766 is a potent, third-generation heterobifunctional molecule known as a Protein Degradation Probe (PDP) or Proteolysis Targeting Chimera (PROTAC). It is designed to induce the selective intracellular degradation of the target protein, Pirin.^{[1][2][3][4][5]} This document provides detailed application notes and protocols for the use of **CCT367766** in research settings.

Disclaimer: To date, all published research on **CCT367766** has been conducted in vitro. No in vivo studies, including pharmacokinetics, pharmacodynamics, or efficacy in animal models, have been publicly reported. The in vivo protocols provided herein are representative examples based on common practices for PROTACs and should be adapted and validated for specific research needs.

Mechanism of Action

CCT367766 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It is a chimeric molecule with two key binding domains: one that specifically binds to the Pirin protein and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By simultaneously binding to both Pirin and CRBN, **CCT367766** forms a ternary complex, which facilitates the ubiquitination of Pirin. This polyubiquitin tag marks Pirin for degradation by the 26S proteasome.



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Caption: Mechanism of action of **CCT367766** leading to Pirin degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for **CCT367766** from in vitro studies.

Table 1: Binding Affinity and Degradation Potency of **CCT367766**

Parameter	Value	Assay Type	Cell Line	Reference
Pirin Binding Affinity (Kd)	55 nM	Surface Plasmon Resonance (SPR)	N/A (recombinant protein)	
CRBN Binding Affinity (Kd)	120 nM	Not Specified	N/A (recombinant protein)	
CRBN-DDB1 Complex Affinity (IC50)	490 nM	Not Specified	N/A (recombinant protein)	
Pirin Degradation	Time- and concentration-dependent	Immunoblotting	SK-OV-3	

Table 2: In Vitro Pirin Degradation in SK-OV-3 Cells

CCT367766 Concentration	Treatment Time	Outcome	Reference
0.5 - 50 nM	2 hours	Concentration-dependent depletion of Pirin	
50 nM	2 hours	Complete degradation of Pirin	
50 - 1500 nM	24 hours	Time-dependent "hook effect" observed	

Experimental Protocols

In Vitro Protocol: Pirin Degradation in Cell Culture

This protocol describes the methodology for assessing the degradation of Pirin in a human ovarian cancer cell line, SK-OV-3, following treatment with **CCT367766**.

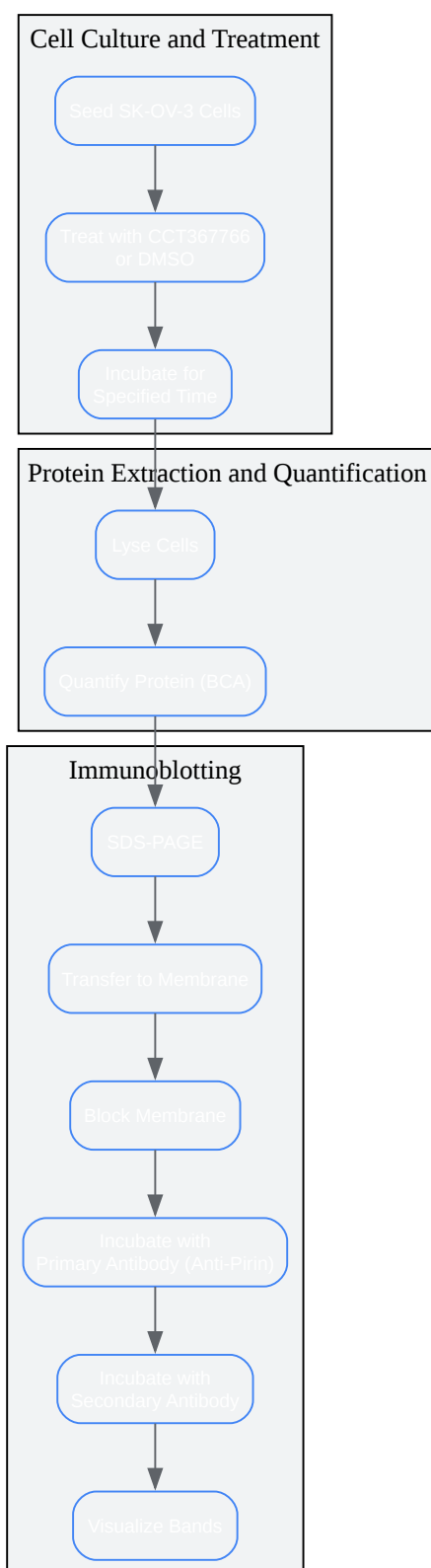
Materials:

- SK-OV-3 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **CCT367766**
- DMSO (vehicle control)
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-Pirin, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Culture: Culture SK-OV-3 cells in complete medium at 37°C and 5% CO₂.
- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Treatment:
 - Prepare a stock solution of **CCT367766** in DMSO.
 - Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.5, 5, 50, 500, 1500 nM).
 - Treat the cells with the **CCT367766** dilutions or DMSO vehicle control.

- Incubate for the desired time points (e.g., 2, 4, 8, 24 hours).
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Add cell lysis buffer to each well and incubate on ice.
 - Scrape the cells and collect the lysate.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Immunoblotting (Western Blot):
 - Normalize protein amounts for all samples and prepare them for SDS-PAGE.
 - Separate the proteins by SDS-PAGE and transfer them to a membrane.
 - Block the membrane with blocking buffer.
 - Incubate the membrane with the primary anti-Pirin antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Wash the membrane again and apply the chemiluminescent substrate.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - Strip the membrane and re-probe with an anti-loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.



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Caption: Workflow for in vitro Pirin degradation analysis.

Representative In Vivo Protocol: PROTAC Efficacy in a Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of a Cereblon-based PROTAC, such as **CCT367766**, in a tumor xenograft model. This is a representative protocol and must be optimized for **CCT367766**.

Animal Model:

- Immunocompromised mice (e.g., NOD-SCID or NSG) are typically used for xenograft studies.
- The choice of cell line for implantation should be based on in vitro sensitivity to the PROTAC and expression of the target protein (Pirin) and CRBN. SK-OV-3 cells could be a candidate.

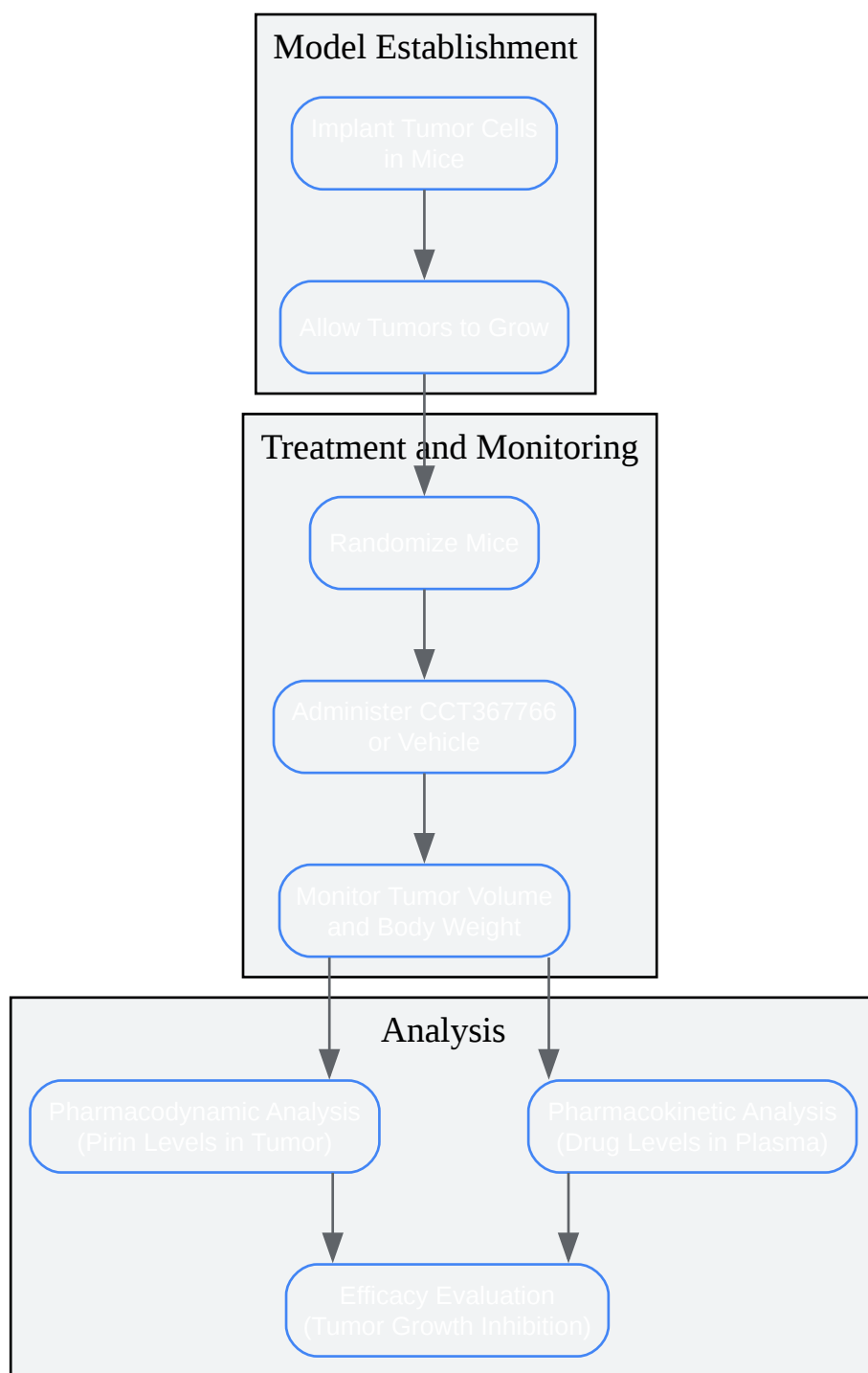
Materials:

- **CCT367766**
- Vehicle formulation (e.g., 0.5% methylcellulose in water, or a solution containing PEG, propylene glycol, and water)
- Tumor cells for implantation
- Calipers for tumor measurement
- Anesthesia
- Tools for tissue collection and processing

Procedure:

- Tumor Implantation:
 - Subcutaneously implant tumor cells into the flank of the mice.
 - Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

- Randomization and Dosing:
 - Randomize the mice into treatment and control groups.
 - Prepare the dosing formulation of **CCT367766** and the vehicle control.
 - Administer the treatment via the desired route (e.g., oral gavage, intraperitoneal injection). The dosing frequency will need to be determined based on pharmacokinetic studies (e.g., once daily, twice daily).
- Monitoring:
 - Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
 - Monitor animal body weight and overall health.
- Pharmacodynamic (PD) Analysis:
 - At specified time points after the final dose, a subset of animals may be euthanized to collect tumor and plasma samples.
 - Tumor tissue can be processed for immunoblotting to assess the level of Pirin degradation.
 - Plasma samples can be used for pharmacokinetic (PK) analysis to determine drug exposure.
- Efficacy Evaluation:
 - The study is typically terminated when tumors in the control group reach a predetermined size.
 - The primary endpoint is often tumor growth inhibition.
 - At the end of the study, tumors are excised and weighed.



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Caption: Representative workflow for in vivo PROTAC efficacy studies.

Conclusion

CCT367766 is a valuable research tool for studying the biological functions of Pirin through its targeted degradation. While its application has so far been demonstrated in vitro, the provided protocols offer a starting point for both cell-based and future in vivo investigations. Researchers should carefully optimize and validate these methods for their specific experimental systems.

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